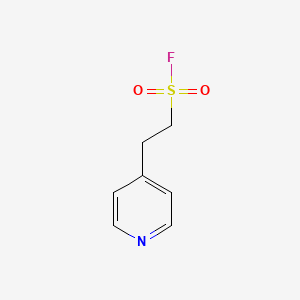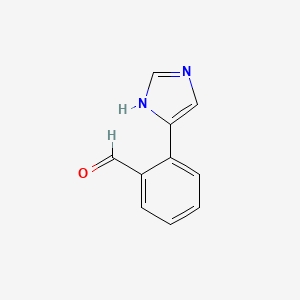![molecular formula C11H10FNO B13166325 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole is a heterocyclic compound that contains a fluorine atom and a tetrahydropyrano ring fused to an indole structure
Métodos De Preparación
The synthesis of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be achieved through several synthetic routes. One common method involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .
Análisis De Reacciones Químicas
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be compared with other similar compounds such as:
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar structure but with a pyrido ring instead of a pyrano ring.
2,3,4,5-Tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole: This compound contains a methoxy group instead of a fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution and the presence of the tetrahydropyrano ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
8-fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10FNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
Clave InChI |
IOGVQVXCXPDCTF-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1NC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


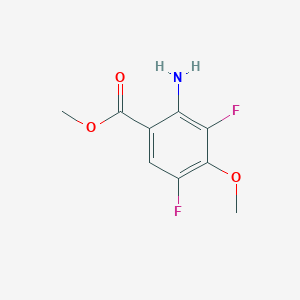
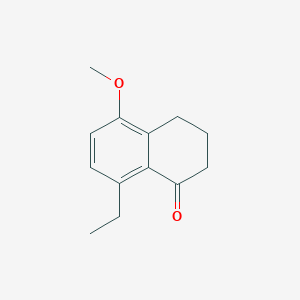

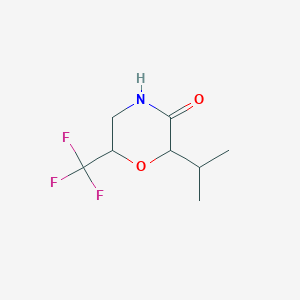
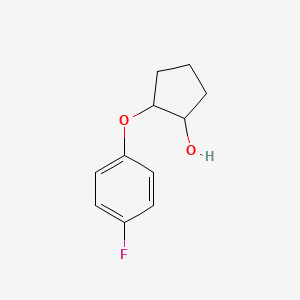
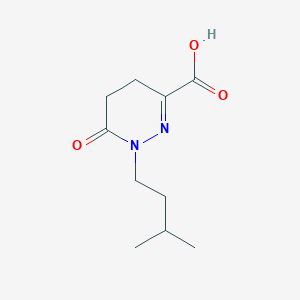
![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)

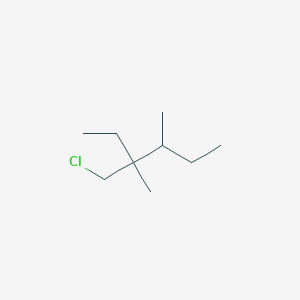
![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
